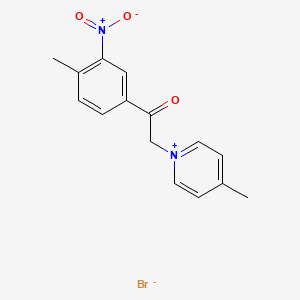
ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate
Overview
Description
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate is a synthetic organic compound that belongs to the class of phenylbutenoates This compound is characterized by the presence of a benzylamino group, dibromo substituents, and hydroxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, benzylamine, and 2,4-dibromo-3,6-dihydroxybenzaldehyde.
Condensation Reaction: The first step involves the condensation of ethyl acetoacetate with 2,4-dibromo-3,6-dihydroxybenzaldehyde under basic conditions to form the intermediate compound.
Amination: The intermediate is then subjected to amination with benzylamine to introduce the benzylamino group.
Esterification: Finally, the product is esterified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dibromo substituents or to convert the double bond to a single bond.
Substitution: The dibromo groups can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, while the dibromo and hydroxy groups may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-3-(amino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate: Lacks the benzyl group, which may affect its biological activity.
Ethyl (2Z)-3-(benzylamino)-2-(3,6-dihydroxyphenyl)but-2-enoate: Lacks the dibromo substituents, which may influence its reactivity and stability.
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dichloro-3,6-dihydroxyphenyl)but-2-enoate: Contains chlorine instead of bromine, which may alter its chemical properties.
Uniqueness
Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate is unique due to the presence of both dibromo and benzylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2NO4/c1-3-26-19(25)15(11(2)22-10-12-7-5-4-6-8-12)16-14(23)9-13(20)18(24)17(16)21/h4-9,22-24H,3,10H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJTVJPRMLVSTP-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NCC1=CC=CC=C1)C2=C(C(=C(C=C2O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NCC1=CC=CC=C1)/C2=C(C(=C(C=C2O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387153 | |
| Record name | AC1MEQCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-27-1 | |
| Record name | AC1MEQCR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)






![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

